1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride
Overview
Description
1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride is a chemical compound with the molecular formula C11H14ClN. It is a bicyclic structure containing a phenyl group and an azabicyclo moiety.
Mechanism of Action
Target of Action
1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride is a heterocyclic compound that has been found to interact with various biological targets . It has been reported to show affinity for sigma receptors , which are involved in various physiological processes, including pain perception, motor function, and cognitive functions .
Mode of Action
The compound interacts with its targets through a series of molecular interactions. For instance, it has been found to show a slight preference for σ1 receptor subtypes . The exact nature of these interactions and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The biochemical pathways affected by 1-Phenyl-3-azabicyclo[31Sigma receptors, with which the compound interacts, are known to be involved in various biochemical pathways, including those related to pain perception, motor function, and cognitive functions .
Result of Action
The molecular and cellular effects of 1-Phenyl-3-azabicyclo[31It has been suggested that the compound may have potential therapeutic effects in the treatment of conditions such as pain, motor disorders, and cognitive impairments, given its interaction with sigma receptors .
Biochemical Analysis
Biochemical Properties
1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride has been shown to interact with σ receptors . These receptors are typical binding sites interacting with several psychoactive drugs . The compound has shown moderate to high affinity for both σ1 and σ2 receptors .
Cellular Effects
The cellular effects of this compound are largely related to its interactions with σ receptors . σ receptors are involved in a variety of cellular processes, including cocaine-induced behavioral changes, opiate-induced analgesia, steroid-induced mental disturbances, and alterations in immune functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to σ receptors . This binding can lead to changes in gene expression and cellular signaling pathways .
Preparation Methods
The synthesis of 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride typically involves cyclopropanation reactions. One common method includes the reaction of maleimides with N-tosylhydrazones in the presence of a palladium catalyst. This reaction provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . Industrial production methods often involve similar cyclopropanation reactions, scaled up to meet production demands.
Chemical Reactions Analysis
1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the azabicyclo moiety, leading to the formation of various substituted products.
Common reagents used in these reactions include palladium catalysts for cyclopropanation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Scientific Research Applications
1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials
Comparison with Similar Compounds
1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride can be compared with other similar compounds, such as:
3-Phenylpiperidines: These compounds share a similar phenyl group but differ in their bicyclic structure.
1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives: These derivatives have modifications at different positions, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1-phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c1-2-4-9(5-3-1)11-6-10(11)7-12-8-11;/h1-5,10,12H,6-8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQLMVQMMNBNHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66505-14-4 | |
Record name | 1-phenyl-3-azabicyclo[3.1.0]hexane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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